molecular formula C42H42O22 B13732532 Sikokianin E

Sikokianin E

Cat. No.: B13732532
M. Wt: 898.8 g/mol
InChI Key: GDXPENUQCBJIJB-IGIDPGADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sikokianin E is a biflavonoid compound isolated from the capitulum of the plant Coreopsis tinctoria It belongs to a class of natural products known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Sikokianin E is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the capitulum of Coreopsis tinctoria using techniques such as solvent extraction, followed by purification processes like chromatography .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Sikokianin E, like other biflavonoids, can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the double bonds within the flavonoid structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

Comparison with Similar Compounds

Sikokianin E is part of a family of biflavonoids that includes compounds like Sikokianin A, Sikokianin B, and Sikokianin C . These compounds share similar structures but differ in their specific functional groups and biological activities. For example:

Properties

Molecular Formula

C42H42O22

Molecular Weight

898.8 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C42H42O22/c43-11-23-29(51)33(55)35(57)41(61-23)59-21-7-3-15-27(49)25(37(63-39(15)31(21)53)13-1-5-17(45)19(47)9-13)26-28(50)16-4-8-22(60-42-36(58)34(56)30(52)24(12-44)62-42)32(54)40(16)64-38(26)14-2-6-18(46)20(48)10-14/h1-10,23-26,29-30,33-38,41-48,51-58H,11-12H2/t23-,24-,25-,26+,29-,30-,33+,34+,35-,36-,37+,38-,41-,42-/m1/s1

InChI Key

GDXPENUQCBJIJB-IGIDPGADSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H](OC6=C(C5=O)C=CC(=C6O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(OC6=C(C5=O)C=CC(=C6O)OC7C(C(C(C(O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O

Origin of Product

United States

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